![molecular formula C19H26N6O B5501794 (1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

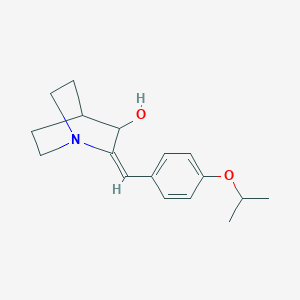

The compound "(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol" represents a complex heterocyclic structure that likely exhibits unique chemical and physical properties due to the presence of imidazole, pyrazolo[1,5-a]pyrimidine, and piperidinyl groups. These functional groups are known for their involvement in various chemical reactions and biological activities, making them of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to gradually build up the desired structure. For instance, the synthesis of related imidazole and pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods, including cyclocondensation reactions, reaction with organometallic reagents, and dehydrative cyclization techniques (Ohta et al., 1987). These methods could potentially be adapted or combined to synthesize the compound , emphasizing the need for carefully chosen reaction conditions and intermediates to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is key to understanding their chemical reactivity and physical properties. Structural features, including bond lengths, angles, and torsional angles, can be determined through X-ray crystallography, NMR spectroscopy, and computational methods such as Density Functional Theory (DFT). For related compounds, studies have provided detailed insights into their three-dimensional arrangements, highlighting the importance of specific functional groups in stabilizing the molecular structure through hydrogen bonding and π-π interactions (Gumus et al., 2018).

Chemical Reactions and Properties

The presence of imidazole, pyrazolo[1,5-a]pyrimidine, and piperidinyl groups in the compound suggests a variety of chemical reactions it could undergo. These might include nucleophilic substitutions at the imidazole and pyrazolo[1,5-a]pyrimidine rings, electrophilic additions to the piperidine nitrogen, and oxidation or reduction reactions affecting the overall molecular structure. The reactivity patterns of these functional groups have been explored in the synthesis of pharmacologically relevant compounds (Bassyouni et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The development of methods for preparing related compounds emphasizes the importance of efficient synthesis techniques. For instance, a study by Lifshits, Ostapchuk, and Brel (2015) describes a new method for the preparation of (2-aminopyridin-4-yl)methanol, highlighting the relevance of imidazo[1,2-a]pyridine fragments in pharmacology due to their bioactivity (Lifshits, Ostapchuk, & Brel, 2015). This suggests a broad interest in developing efficient synthesis pathways for compounds with imidazole and pyrazolo[1,5-a]pyrimidine fragments.

Antiviral and Antimicrobial Activities

- Saxena, Coleman, Drach, and Townsend (1990) investigated the synthesis and antiviral activity of pyrazolo[3,4-d]pyrimidine analogues, finding that specific heterocycle and thiocarboxamide acyclic nucleoside derivatives showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990). This indicates the potential of similar compounds for antiviral applications.

Material Science and Optical Properties

- Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost emitters with large Stokes' shift, indicating applications in luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017). This research suggests the utility of related compounds in developing luminescent materials with tunable properties.

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)-[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-12-11-16(25-18(21-12)13(2)14(3)22-25)24-8-5-15(6-9-24)17(26)19-20-7-10-23(19)4/h7,10-11,15,17,26H,5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSBFVUEJFQOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)C(C4=NC=CN4C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)